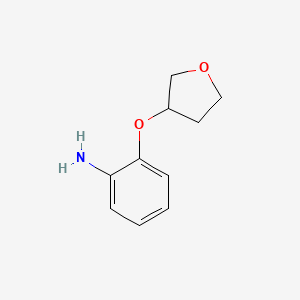
2-(Oxolan-3-yloxy)aniline
説明
2-(Oxolan-3-yloxy)aniline is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Oxolan-3-yloxy)aniline is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its oxolane (tetrahydrofuran) moiety, is being investigated for various pharmacological effects, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting data from recent studies, case analyses, and a comprehensive review of its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 181.23 g/mol. The compound features an aniline structure substituted with an oxolane group, which influences its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | KYHZUDAETBCVKW-UHFFFAOYSA-N |
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound against various pathogens. A study reported that compounds similar to this compound exhibited significant inhibitory effects on Candida species at low concentrations (MIC < 0.25 μg/mL) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | <0.25 | Candida spp. |
| Compound 9g | ≤0.03 | Candida spp. |
| Compound 9i | ≤0.25 | Candida spp. |
These findings suggest that the oxolane moiety may enhance the bioactivity of the compound against fungal infections.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for anticancer activity. Research indicates that certain derivatives of aniline compounds can inhibit cancer cell proliferation by disrupting cellular processes . The exact mechanism by which this compound exerts its anticancer effects remains to be fully elucidated but may involve interference with enzyme activity essential for tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt microbial cell membranes, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, contributing to their antimicrobial and anticancer activities.
Case Studies
A notable study investigated the antifungal efficacy of various oxazoline derivatives, including those related to this compound, demonstrating promising results against resistant strains of Candida . The study found that certain structural modifications significantly enhanced antifungal potency while maintaining low cytotoxicity levels.
特性
IUPAC Name |
2-(oxolan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVZNNDBFBWNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734606 | |
| Record name | 2-[(Oxolan-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917909-29-6 | |
| Record name | 2-[(Oxolan-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















